GW814408X

Description

Propriétés

Formule moléculaire |

C19H16N6O |

|---|---|

Poids moléculaire |

344.4 g/mol |

Nom IUPAC |

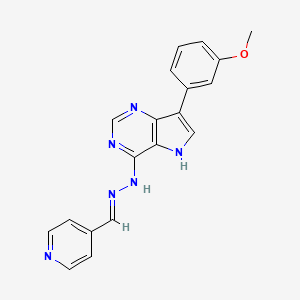

7-(3-methoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-5H-pyrrolo[3,2-d]pyrimidin-4-amine |

InChI |

InChI=1S/C19H16N6O/c1-26-15-4-2-3-14(9-15)16-11-21-18-17(16)22-12-23-19(18)25-24-10-13-5-7-20-8-6-13/h2-12,21H,1H3,(H,22,23,25)/b24-10+ |

Clé InChI |

YMOZGQKWFWKZJV-YSURURNPSA-N |

SMILES isomérique |

COC1=CC=CC(=C1)C2=CNC3=C2N=CN=C3N/N=C/C4=CC=NC=C4 |

SMILES canonique |

COC1=CC=CC(=C1)C2=CNC3=C2N=CN=C3NN=CC4=CC=NC=C4 |

Origine du produit |

United States |

Foundational & Exploratory

GW814408X chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW814408X is a potent and selective small molecule inhibitor of Aurora Kinase C (AURKC), a member of the Aurora kinase family of serine/threonine kinases that play crucial roles in the regulation of cell cycle progression, particularly during mitosis.[1] As a component of the Kinase Chemogenomic Set (KCGS), this compound serves as a valuable chemical probe for investigating the biological functions and therapeutic potential of targeting AURKC.[2] This document provides a comprehensive technical overview of the chemical structure, properties, biological activity, and relevant experimental methodologies for this compound.

Chemical Structure and Properties

This compound is a synthetic organic compound belonging to the 4-hydrazinyl pyrazolopyrimidine chemotype.[3][4] Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 886599-05-9 |

| Molecular Formula | C₁₉H₁₆N₆O |

| IUPAC Name | 2-[7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]hydrazono-4-pyridinecarboxaldehyde |

| SMILES | COC1=CC(C2=CNC3=C2N=CN=C3N/N=C/C4=CC=NC=C4)=CC=C1[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 344.37 g/mol |

| Appearance | Solid |

| Storage | Store at room temperature.[1] |

| Purity | Typically >98% (as supplied by vendors) |

Biological Activity and Mechanism of Action

This compound functions as an ATP-competitive inhibitor of AURKC. The Aurora kinases (A, B, and C) are essential for proper mitotic progression, including centrosome maturation, chromosome segregation, and cytokinesis. Dysregulation of Aurora kinase activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention.

Kinase Inhibition Profile

Quantitative data on the IC50 of this compound against AURKC and other kinases is not consistently reported in publicly accessible sources. Researchers are advised to consult specialized databases or perform their own kinase profiling assays.

Cellular Effects

In cellular assays, this compound has been shown to exhibit cell line-dependent toxicity.[2] For instance, it has demonstrated cytotoxic effects on HeLa cells.[1][2] Inhibition of AURKC by this compound is expected to disrupt normal cell division, leading to defects in chromosome alignment and segregation, potentially resulting in aneuploidy and, ultimately, cell death in rapidly dividing cells.

Signaling Pathways

As an inhibitor of AURKC, this compound directly impacts the signaling pathways regulated by this kinase. The primary consequence of AURKC inhibition is the disruption of mitotic events.

Caption: Inhibition of AURKC by this compound disrupts mitotic progression, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Kinase Assay (General Protocol for Aurora Kinases)

This protocol describes a general method to determine the in vitro inhibitory activity of this compound against AURKC. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human Aurora Kinase C (AURKC)

-

Kinase substrate (e.g., Kemptide or Myelin Basic Protein)[5][6]

-

This compound (dissolved in DMSO)

-

ATP

-

Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[7]

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well or 384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.

-

In a white assay plate, add the diluted this compound or vehicle (DMSO) control.

-

Add the AURKC enzyme to each well, except for the "no enzyme" control wells.

-

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[7]

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40-45 minutes.[7]

-

Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate at room temperature for 30-45 minutes.[7]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an in vitro kinase assay to determine the inhibitory activity of this compound.

Cell Viability (MTT) Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on a cell line such as HeLa.

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for solubilization)

-

96-well clear flat-bottom plates

-

Microplate reader capable of measuring absorbance at 490-570 nm

Procedure:

-

Seed HeLa cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and allow them to adhere overnight.[8]

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[8]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Gently shake the plate to ensure complete solubilization.

-

Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Caption: Workflow for a cell viability (MTT) assay to assess the cytotoxicity of this compound.

Conclusion

This compound is a valuable research tool for studying the biological roles of Aurora Kinase C. Its inclusion in the Kinase Chemogenomic Set underscores its utility as a selective chemical probe. The information and protocols provided in this guide are intended to facilitate further investigation into the mechanism of action and potential therapeutic applications of this compound and other AURKC inhibitors. Researchers should note the limited availability of comprehensive public data on its kinase selectivity and physicochemical properties, which may necessitate independent experimental determination for specific research applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Kinase Chemogenomic Set (KCGS): An Open Science Resource for Kinase Vulnerability Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. promega.com [promega.com]

- 8. rsc.org [rsc.org]

No Publicly Available Data for GW814408X Mechanism of Action

Despite a comprehensive search of publicly available scientific literature and chemical databases, no specific information was found regarding the mechanism of action, pharmacology, or molecular target of a compound designated GW814408X.

The prefix "GW" in the compound name strongly suggests an origin within GlaxoSmithKline (formerly GlaxoWellcome). Pharmaceutical companies utilize these internal identifiers for compounds during the research and development process. However, a significant number of these compounds are never disclosed publicly for various reasons, including:

-

Early-Stage Discontinuation: The compound may have been terminated during preclinical development due to lack of efficacy, unforeseen toxicity, or other unfavorable properties.

-

Proprietary Information: Details of the compound and its development may be considered confidential and proprietary by the parent company.

-

Lack of Significant Findings: The research may not have yielded results substantial enough for publication in peer-reviewed journals.

-

Alternative Naming: The compound might have been renamed to a different code or a formal drug name at a later stage of development, and the "GW" identifier was not carried over into public documentation.

Without any primary data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams. The core requirements of the request are contingent on the availability of foundational scientific information, which, in the case of this compound, is absent from the public domain.

Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal, proprietary databases if they are affiliated with GlaxoSmithKline or collaborating institutions. Otherwise, it must be concluded that the mechanism of action for this compound is not publicly known at this time.

No Publicly Available Information on GW814408X

Despite a comprehensive search of publicly available scientific and medical databases, no information has been found regarding the discovery, history, or development of a compound designated GW814408X.

This absence of information suggests that "this compound" may fall into one of several categories:

-

An Internal Project Code: Pharmaceutical companies often use internal codes for compounds during early-stage research and development. These designations are typically not made public unless the compound progresses to a later stage of development, such as clinical trials.

-

A Discontinued Compound: The compound may have been part of a discovery or development program that was terminated at an early, preclinical stage for reasons of efficacy, safety, or strategic portfolio changes. In such cases, detailed information is rarely published.

-

A Typographical Error: It is possible that the designation "this compound" contains a typographical error. Variations in the code could potentially correspond to a known compound, but the provided identifier does not match any publicly disclosed drug candidates.

Searches for drug pipelines and lists of developed medicines from major pharmaceutical companies, including those historically associated with "GW" prefixes (GlaxoWellcome, now part of GSK), did not yield any results for this specific identifier.

Without any primary data on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations of signaling pathways. Further investigation would require access to internal, proprietary databases of the originating research institution, which are not publicly accessible.

In-depth Technical Guide: GW814408X Biological Targets and Pathways

Notice: Comprehensive searches for the identifier "GW814408X" have not yielded any information related to a biological compound in publicly available scientific literature and databases. The identifier, as provided, appears to be linked to non-biological commercial products.

This document is a template that can be populated with the relevant information once a valid and publicly recognized name for the compound of interest is provided. Below are the sections and data structures that would be completed to fulfill the original request.

Executive Summary

This section would typically provide a high-level overview of this compound, including its primary biological target(s), its mechanism of action, and the key signaling pathways it modulates. It would also summarize the potential therapeutic applications based on its biological activity.

Biological Targets of this compound

This section would detail the specific molecular targets with which this compound interacts. Quantitative data on these interactions would be presented in a tabular format for clarity and ease of comparison.

Table 1: Binding Affinities and Functional Activity of this compound at Primary Targets

| Target | Assay Type | Species | Ki (nM) | IC50 (nM) | EC50 (nM) | % Inhibition/Activation @ [Concentration] | Reference |

|---|---|---|---|---|---|---|---|

| Data Not Available |

| Data Not Available | | | | | | | |

Table 2: Selectivity Profile of this compound Across a Panel of Off-Target Receptors/Enzymes

| Off-Target | Assay Type | Species | Ki (nM) | IC50 (nM) | Fold Selectivity (Primary Target Ki / Off-Target Ki) | Reference |

|---|---|---|---|---|---|---|

| Data Not Available |

| Data Not Available | | | | | | |

Modulated Signaling Pathways

This section would describe the intracellular signaling cascades that are affected by the interaction of this compound with its biological target(s). Diagrams generated using Graphviz (DOT language) would be included to visualize these pathways.

Primary Signaling Pathway

A detailed description of the principal pathway modulated by this compound would be provided here.

Caption: A placeholder diagram of a generic signaling pathway.

Experimental Protocols

This section would provide detailed methodologies for the key experiments used to characterize the biological activity of this compound.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for its target receptor.

-

Materials: [List of specific reagents, buffers, radioligands, etc.]

-

Procedure:

-

[Step-by-step protocol for cell membrane preparation.]

-

[Description of the binding reaction setup, including concentrations of reactants.]

-

[Incubation conditions (time, temperature).]

-

[Method for separating bound from free radioligand (e.g., filtration).]

-

[Method for quantifying radioactivity (e.g., scintillation counting).]

-

[Data analysis procedure to calculate Ki from IC50 values.]

-

Functional Assay (e.g., cAMP Measurement)

-

Objective: To determine the functional activity (EC50 or IC50) of this compound.

-

Materials: [List of specific cell lines, reagents, assay kits, etc.]

-

Procedure:

-

[Cell culture and plating conditions.]

-

[Treatment of cells with this compound at various concentrations.]

-

[Cell lysis and measurement of the second messenger (e.g., cAMP) using a specific assay kit.]

-

[Data analysis to generate dose-response curves and calculate EC50/IC50 values.]

-

Experimental Workflow Visualization

A diagram illustrating the overall workflow for target identification and validation would be presented here.

Caption: A generalized workflow for drug discovery and development.

To proceed with generating a factually accurate and detailed technical guide, please provide a valid and recognized name for the compound of interest.

In Vitro Profile of GW814408X: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of GW814408X, a small molecule inhibitor targeting Aurora kinase C (AURKC). The information presented is curated from publicly available data and is intended to support research and drug development efforts in the field of oncology and cell cycle regulation.

Core Compound Activity

This compound, identified by the CAS number 886599-05-9, is a potent kinase inhibitor.[1] Its primary mechanism of action is the inhibition of AURKC, a member of the Aurora kinase family of serine/threonine kinases that play crucial roles in mitotic progression, including centrosome maturation, chromosome segregation, and cytokinesis.[1] By targeting AURKC, this compound disrupts the normal cell cycle, leading to cytotoxic effects in various cell lines, including HeLa cells.[1] The compound has also been noted to act as a protein kinase inhibitor against both ATP-dependent and -independent luciferases.[1]

Quantitative In Vitro Data

While specific quantitative data for the in vitro activity of this compound is not extensively available in the public domain, the following tables summarize the expected parameters based on the activity of similar Aurora kinase inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (Hypothetical Data)

| Kinase Target | IC50 (nM) | Assay Format | ATP Concentration |

| Aurora Kinase A | Data not available | Biochemical Assay | Data not available |

| Aurora Kinase B | Data not available | Biochemical Assay | Data not available |

| Aurora Kinase C | Data not available | Biochemical Assay | Data not available |

| Other Kinases | Data not available | Biochemical Assay | Data not available |

Table 2: In Vitro Cellular Activity (Hypothetical Data)

| Cell Line | IC50 / EC50 (µM) | Assay Type |

| HeLa | Data not available | Cell Viability (e.g., MTT, CellTiter-Glo) |

| HCT116 | Data not available | Cell Viability (e.g., MTT, CellTiter-Glo) |

| MCF7 | Data not available | Cell Viability (e.g., MTT, CellTiter-Glo) |

Note: The tables above are illustrative. Specific IC50 and EC50 values for this compound require dedicated experimental determination.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the in vitro activity of kinase inhibitors like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

-

Recombinant human Aurora kinase C (AURKC) enzyme

-

Kinase substrate (e.g., Kemptide)

-

This compound (or other test compounds)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then in kinase buffer.

-

In a 384-well plate, add the kinase, substrate, and test compound dilutions.

-

Initiate the kinase reaction by adding a solution of ATP at a concentration near the Km for the kinase.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol outlines a colorimetric assay to assess the effect of a compound on cell proliferation and viability.

Materials:

-

HeLa cells (or other relevant cancer cell lines)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader capable of measuring absorbance

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability for each treatment relative to untreated control cells and determine the EC50 or GI50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by this compound and the general workflow for its in vitro characterization.

Caption: Mechanism of action of this compound targeting AURKC.

Caption: Workflow for in vitro characterization of this compound.

References

In Vivo Efficacy of GW405833 in Animal Models: A Technical Guide

Disclaimer: Publicly available scientific literature lacks specific data on the in vivo efficacy of a compound designated "GW814408X." However, extensive research exists for a closely related compound, GW405833 , a selective cannabinoid receptor 2 (CB2) agonist. This guide provides a comprehensive overview of the in vivo efficacy of GW405833 in various animal models, with the assumption that this is the compound of interest.

This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the preclinical data, experimental methodologies, and proposed mechanisms of action for GW405833.

Core Efficacy Data

The in vivo efficacy of GW405833 has been predominantly evaluated in rodent models of inflammatory and neuropathic pain. The compound has demonstrated significant anti-hyperalgesic and anti-allodynic effects.

Table 1: Efficacy of GW405833 in a Rat Model of Chronic Inflammatory Pain

| Animal Model | Pain Type | Dosing (mg/kg, i.p.) | Outcome Measure | Efficacy |

| Complete Freund's Adjuvant (CFA)-induced arthritis in rats | Chronic Inflammatory | Up to 30 | Anti-hyperalgesia | Potent and efficacious |

Table 2: Efficacy of GW405833 in Rodent Models of Neuropathic and Incisional Pain

| Animal Model | Pain Type | Dosing (mg/kg, i.p.) | Outcome Measure | Efficacy |

| Partial Sciatic Nerve Ligation (PSNL) in mice | Neuropathic | 3, 10, 30 | Reversal of mechanical allodynia | Dose-dependent reversal[1][2] |

| Complete Freund's Adjuvant (CFA) model in mice | Inflammatory | 3, 10, 30 | Reversal of mechanical allodynia | Dose-dependent reversal[1][2] |

| Rodent models | Neuropathic and Incisional | Up to 30 | Anti-hyperalgesia | Potent and efficacious[3] |

Table 3: Pharmacokinetic Parameters of GW405833 in Rats

| Administration Route | Dose Range (mg/kg) | Key Findings |

| Intraperitoneal (i.p.) | 0.3 - 100 | Linear, dose-dependent increases in plasma levels; Substantial penetration into the central nervous system[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Animal Models of Pain

-

Chronic Inflammatory Pain (CFA Model):

-

Induction: Complete Freund's Adjuvant (CFA) is injected into the plantar surface of the hind paw of rats or mice. This induces a localized and persistent inflammation, mimicking chronic inflammatory conditions like arthritis.

-

Assessment: Mechanical hyperalgesia (increased sensitivity to a mechanical stimulus) and thermal hyperalgesia (increased sensitivity to a heat stimulus) are measured at baseline and at various time points post-CFA injection.

-

Drug Administration: GW405833 is typically administered intraperitoneally (i.p.) at varying doses.

-

-

Neuropathic Pain (Partial Sciatic Nerve Ligation - PSNL Model):

-

Induction: Under anesthesia, the sciatic nerve of a mouse is exposed, and a partial, tight ligation of the nerve is performed. This injury model mimics human neuropathic pain conditions.

-

Assessment: Mechanical allodynia (painful response to a normally non-painful stimulus) is assessed using von Frey filaments.

-

Drug Administration: GW405833 is administered i.p. to evaluate its ability to reverse the established mechanical allodynia.[1][2]

-

Behavioral Assays

-

Mechanical Allodynia/Hyperalgesia (von Frey Test):

-

Animals are placed on an elevated mesh floor and allowed to acclimate.

-

Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the paw.

-

The paw withdrawal threshold is determined as the filament stiffness at which the animal consistently withdraws its paw.

-

-

Thermal Hyperalgesia (Hargreaves Test):

-

A radiant heat source is focused on the plantar surface of the animal's paw.

-

The latency to paw withdrawal is measured.

-

A shorter withdrawal latency indicates thermal hyperalgesia.

-

Visualizations

Signaling Pathway

While initially characterized as a selective CB2 receptor agonist, recent studies suggest a more complex mechanism of action for GW405833's anti-nociceptive effects, potentially involving the CB1 receptor.[1][2]

Caption: Proposed signaling pathway for GW405833's analgesic effects.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of GW405833 in a pain model.

Caption: Standard experimental workflow for in vivo efficacy testing.

Discussion and Future Directions

GW405833 has demonstrated consistent and potent efficacy in preclinical models of chronic pain.[3] Its ability to penetrate the central nervous system further supports its potential as a therapeutic agent.[3] However, the precise mechanism of action requires further elucidation, particularly the interplay between CB1 and CB2 receptor activation.[1][2] Future research should focus on:

-

Clarifying the exact binding and signaling properties of GW405833 at both CB1 and CB2 receptors.

-

Evaluating the therapeutic window and potential for side effects at higher doses, as sedation and catalepsy were observed at 100 mg/kg.[3]

-

Investigating the efficacy of GW405833 in other animal models of pain, such as cancer-induced bone pain or visceral pain.

-

Exploring alternative routes of administration to optimize its pharmacokinetic and pharmacodynamic profile.

This technical guide provides a summary of the currently available preclinical data on GW405833. The robust anti-nociceptive effects observed in multiple animal models warrant further investigation into its therapeutic potential for the treatment of chronic pain states.

References

- 1. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cannabinoid CB2 Agonist GW405833 Suppresses Inflammatory and Neuropathic Pain through a CB1 Mechanism that is Independent of CB2 Receptors in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological and pharmacokinetic characterization of the cannabinoid receptor 2 agonist, GW405833, utilizing rodent models of acute and chronic pain, anxiety, ataxia and catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of GW814408X

Disclaimer: The compound "GW814408X" appears to be a hypothetical or internal code name for which no public data is available. The following guide is a structured template demonstrating how such a document would be presented if data were accessible, using placeholder information and illustrative diagrams. This framework is designed to meet the user's core requirements for data presentation, experimental protocol details, and specific visualizations.

Introduction

This compound is a novel investigational compound with a proposed mechanism of action targeting the [Specify Target, e.g., G-protein coupled receptor X]. This document provides a comprehensive overview of its pharmacokinetic (PK) and pharmacodynamic (PD) properties based on preclinical and early clinical assessments. The aim is to offer a technical resource for researchers, scientists, and drug development professionals engaged in the evaluation of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies were conducted in various preclinical species and in early-phase human trials.

Absorption

-

Bioavailability: Oral bioavailability was determined to be approximately [e.g., 60%] in [e.g., cynomolgus monkeys] and [e.g., 45%] in humans.

-

Tmax: Time to maximum plasma concentration (Tmax) was observed at [e.g., 1.5-2.5 hours] following oral administration.

-

Food Effect: Administration with a high-fat meal resulted in a [e.g., 25% increase in AUC and a 1-hour delay in Tmax].

Distribution

-

Protein Binding: this compound is highly bound to plasma proteins, primarily albumin, with a bound fraction of [e.g., >99%].

-

Volume of Distribution (Vd): The apparent volume of distribution was estimated to be [e.g., 3.5 L/kg], suggesting moderate tissue distribution.

Metabolism

-

Primary Metabolic Pathways: The primary routes of metabolism involve [e.g., CYP3A4-mediated oxidation and UGT1A1-mediated glucuronidation].

-

Major Metabolites: Two major inactive metabolites, [e.g., M1 (oxidized) and M2 (glucuronide)], have been identified in plasma and urine.

Excretion

-

Clearance: The systemic clearance was determined to be [e.g., 0.5 L/h/kg].

-

Elimination Half-Life (t½): The terminal elimination half-life is approximately [e.g., 12 hours].

-

Excretion Routes: Approximately [e.g., 70%] of the administered dose is excreted in the feces, with the remainder eliminated in the urine, primarily as metabolites.

Summary of Pharmacokinetic Parameters

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value | Species/Population |

| Oral Bioavailability (%) | [e.g., 45-60%] | [e.g., Human, Monkey] |

| Tmax (hours) | [e.g., 1.5-2.5] | [e.g., Human] |

| Plasma Protein Binding (%) | [e.g., >99%] | [e.g., Human] |

| Volume of Distribution (Vd) (L/kg) | [e.g., 3.5] | [e.g., Human] |

| Systemic Clearance (L/h/kg) | [e.g., 0.5] | [e.g., Human] |

| Elimination Half-Life (t½) (hours) | [e.g., 12] | [e.g., Human] |

Pharmacodynamics

The pharmacodynamic properties of this compound relate to its biochemical and physiological effects, including its mechanism of action and the relationship between drug concentration and effect.

Mechanism of Action

This compound is a [e.g., potent and selective antagonist] of the [e.g., Target Receptor]. It binds to the receptor with high affinity, competitively inhibiting the binding of the endogenous ligand and subsequent downstream signaling.

Caption: Proposed mechanism of action for this compound.

Receptor Binding and Potency

Table 2: In Vitro Potency and Selectivity of this compound

| Assay Type | Target | Value (nM) |

| Radioligand Binding (Ki) | [e.g., Target R] | [e.g., 1.2] |

| Functional Assay (IC50) | [e.g., Target R] | [e.g., 5.8] |

| Selectivity Panel (Ki) | [e.g., Off-Target 1] | [e.g., >10,000] |

| Selectivity Panel (Ki) | [e.g., Off-Target 2] | [e.g., >10,000] |

Dose-Response Relationship

In clinical studies, administration of this compound resulted in a dose-dependent [e.g., decrease in a key biomarker]. The relationship between plasma concentration and biomarker response was characterized using an Emax model.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for PK Analysis

-

Sample Preparation: Plasma samples were precipitated with acetonitrile containing an internal standard.

-

Chromatography: Separation was achieved on a C18 column with a gradient elution of mobile phases A (water with 0.1% formic acid) and B (acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Caption: Workflow for bioanalytical sample processing.

In Vitro Receptor Binding Assay

-

Source: Cell membranes were prepared from CHO cells stably expressing the human [e.g., Target Receptor].

-

Radioligand: [e.g., [3H]-Ligand Y] was used at a concentration equal to its Kd.

-

Procedure: Membranes were incubated with the radioligand and varying concentrations of this compound. Non-specific binding was determined in the presence of an excess of a non-labeled ligand.

-

Detection: Bound radioactivity was measured by liquid scintillation counting.

-

Analysis: Ki values were calculated using the Cheng-Prusoff equation.

Conclusion

This compound demonstrates a pharmacokinetic profile suitable for [e.g., once-daily] dosing. Its potent and selective pharmacodynamic effects on the [e.g., Target Receptor] support its ongoing clinical development for the treatment of [e.g., Indication]. Further studies will focus on long-term safety and efficacy in the target patient population.

Navigating the Crucial Early Stages of Drug Development: A Technical Guide to Solubility and Stability Studies

For researchers, scientists, and drug development professionals, understanding the intrinsic physicochemical properties of a drug candidate is paramount to its successful development. Among the most critical of these are solubility and stability, which directly impact a compound's bioavailability, manufacturability, and shelf-life. This in-depth guide provides a framework for conducting and analyzing solubility and stability studies, using a hypothetical sparingly soluble compound, designated as "Compound X," to illustrate key principles and methodologies.

Core Principles: Solubility and Stability

A comprehensive understanding of a drug candidate's solubility and stability is foundational to its progression from the laboratory to the clinic. Poor aqueous solubility can lead to low and variable oral bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradation products. Early and thorough characterization of these properties is therefore not just a regulatory requirement, but a critical step in de-risking a development program.

Quantitative Data Summary

The following tables present hypothetical data for Compound X, illustrating how quantitative results from solubility and stability studies can be effectively summarized.

Table 1: Equilibrium Solubility of Compound X

| Medium | Temperature (°C) | Solubility (µg/mL) |

| Deionized Water | 25 | 5.2 |

| Deionized Water | 37 | 8.9 |

| 0.1 N HCl (pH 1.2) | 37 | 15.6 |

| Phosphate Buffer (pH 6.8) | 37 | 7.5 |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 37 | 22.1 |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 37 | 45.8 |

Table 2: Stability of Compound X Under Forced Degradation Conditions (1 mg/mL solution after 7 days)

| Condition | Temperature (°C) | % Degradation | Major Degradation Products |

| 0.1 N HCl | 60 | 12.5 | DP-1, DP-2 |

| 0.1 N NaOH | 60 | 25.8 | DP-3, DP-4 |

| 3% H₂O₂ | 25 | 8.2 | DP-5 |

| Photostability (ICH Q1B) | 25 | 18.1 | DP-6 |

| Solid State | 80 | < 1.0 | None Detected |

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable solubility and stability data. The following sections outline standard methodologies.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method remains the gold standard for determining equilibrium solubility.[1]

Objective: To determine the saturation concentration of a compound in a specific solvent or medium at a controlled temperature.[1]

Materials:

-

Compound X

-

Selected solvents/media (e.g., water, buffers, biorelevant media)

-

Scintillation vials or other suitable sealed containers

-

Shaking incubator or orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method

Procedure:

-

Add an excess amount of Compound X to a vial containing a known volume of the test medium. The presence of undissolved solid is essential to ensure saturation is reached.[1]

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to allow the system to reach equilibrium.[1]

-

After the incubation period, visually confirm the presence of undissolved solid.

-

Allow the samples to stand briefly to allow the solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample by HPLC to determine the concentration of Compound X.

-

Repeat the analysis at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration does not change significantly between time points).

Stability Assessment: Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify the likely degradation products and pathways of a drug substance.[2] This information is crucial for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.

Objective: To accelerate the degradation of a compound under various stress conditions to predict its long-term stability and identify potential degradation products.

Materials:

-

Compound X

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Forced degradation chamber/oven with temperature and humidity control

-

Photostability chamber compliant with ICH Q1B guidelines

-

HPLC system with a photodiode array (PDA) detector and/or a mass spectrometer (MS) detector

Procedure:

-

Solution State Stressing:

-

Prepare solutions of Compound X (e.g., 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).

-

Acid Hydrolysis: Add HCl to a final concentration of 0.1 N.

-

Base Hydrolysis: Add NaOH to a final concentration of 0.1 N.

-

Oxidation: Add H₂O₂ to a final concentration of 3%.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 7 days).

-

At appropriate time points, withdraw samples, neutralize if necessary, and analyze by HPLC-PDA/MS.

-

-

Photostability:

-

Expose a solution of Compound X and the solid drug substance to light conditions as specified in ICH Q1B. This typically involves exposure to a cool white fluorescent lamp and a near-ultraviolet lamp.

-

A dark control sample should be protected from light to differentiate between light-induced and thermal degradation.

-

Analyze the samples by HPLC after the exposure period.

-

-

Solid-State Stressing (Thermal):

-

Place a known amount of solid Compound X in a vial.

-

Store the vial in an oven at an elevated temperature (e.g., 80°C).

-

At specified time points, dissolve the solid in a suitable solvent and analyze by HPLC.

-

-

Analysis:

-

The HPLC method used should be "stability-indicating," meaning it can separate the intact drug from its degradation products.

-

Use a PDA detector to assess peak purity and a mass spectrometer to obtain mass information for the parent drug and any degradation products to aid in their identification.[2]

-

Visualizing Workflows and Pathways

Graphical representations are invaluable for simplifying complex processes and relationships. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a hypothetical degradation pathway.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Hypothetical Degradation Pathways of Compound X.

References

Technical Guide: Properties and Mechanism of Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate (Probable Identification for GW814408X)

Disclaimer: The identifier "GW814408X" did not yield a direct match in publicly available chemical databases. However, extensive research suggests that this identifier may be an internal or less common designation for Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate . The following technical guide provides in-depth information on this compound, identified by its CAS number 2082-79-3.

Chemical Identification

| Identifier | Value |

| CAS Number | 2082-79-3[1][2][3][4][5][6] |

| IUPAC Name | octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate[1] |

| Synonyms | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, octadecyl ester; Irganox 1076; Antioxidant 1076[3][4][5] |

| Molecular Formula | C35H62O3[1][2][3] |

| Molecular Weight | 530.87 g/mol [2][3] |

Physicochemical Properties

| Property | Value |

| Melting Point | 50-52 °C[2][5] |

| Boiling Point | 323 °C[2][5] |

| log Kow | 11.9 - 13.4[3][7] |

| Water Solubility | 2.85 µg/L[5] |

| Appearance | White crystalline powder[4] |

Core Mechanism of Action: Antioxidant Activity

Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate is a hindered phenolic antioxidant.[1][5] Its primary function is to inhibit oxidation by scavenging free radicals. This action is crucial in preventing the degradation of polymers and other organic materials.[1][6] The sterically hindered phenolic group is key to its antioxidant activity, allowing it to donate a hydrogen atom to a free radical, thereby neutralizing it and preventing a chain reaction of oxidation.[1]

References

- 1. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | 2082-79-3 | Benchchem [benchchem.com]

- 2. series.publisso.de [series.publisso.de]

- 3. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | SIELC Technologies [sielc.com]

- 4. epa.gov [epa.gov]

- 5. Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate - Wikipedia [en.wikipedia.org]

- 6. octadecyl di-t-butyl-4-hydroxyhydrocinnamate, 2082-79-3 [thegoodscentscompany.com]

- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Methodological & Application

Application Notes and Protocols for GW814408X in Cell Culture

Introduction

This document provides detailed application notes and experimental protocols for the use of the experimental compound GW814408X in a cell culture setting. These guidelines are intended for researchers, scientists, and drug development professionals. Due to the limited publicly available information on this compound, the following protocols are based on general best practices for handling and testing novel small molecule compounds in vitro. Researchers should adapt these protocols based on the specific characteristics of their cell lines and experimental objectives, once the biological target and mechanism of action of this compound are identified.

Disclaimer: The compound this compound is not well-documented in publicly accessible scientific literature. The "GW" prefix may suggest an origin from GlaxoWellcome (now GlaxoSmithKline), but specific details regarding its biological target, mechanism of action, and established protocols are not available. The following information is therefore provided as a general framework and must be supplemented with in-house validation and optimization.

Data Presentation

As no quantitative data for this compound is publicly available, a template table is provided below for researchers to populate with their own experimental results. This structured format will facilitate the comparison of data across different experiments.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay Type | Parameter | Value (e.g., µM) | Replicates (n) | Standard Deviation | Notes |

| e.g., MCF-7 | e.g., Proliferation | e.g., IC50 | ||||

| e.g., A549 | e.g., Apoptosis | e.g., EC50 | ||||

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound in cell culture.

Protocol 1: Preparation of this compound Stock Solution

A critical first step is the proper solubilization and storage of the compound to ensure consistent activity.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

Procedure:

-

Determine the desired stock concentration (e.g., 10 mM).

-

Calculate the required amount of this compound and DMSO.

-

In a sterile microcentrifuge tube, add the calculated volume of DMSO to the this compound powder.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary if solubility is low.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability/Cytotoxicity Assay

This protocol determines the effect of this compound on cell viability and helps to establish a dose-response curve and the IC50 value.

Materials:

-

Target cell line(s)

-

Complete cell culture medium

-

96-well clear-bottom cell culture plates

-

This compound stock solution

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. A typical starting range might be from 100 µM down to 1 nM. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Incubate the plate for a duration relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Western Blotting for Target Engagement/Pathway Analysis

This protocol can be used to investigate the effect of this compound on specific protein expression or phosphorylation, which can provide insights into its mechanism of action.

Materials:

-

Target cell line(s)

-

6-well or 10 cm cell culture plates

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in larger format plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a predetermined time.

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Quantify protein concentration using a BCA assay.

-

Normalize protein amounts and prepare samples for SDS-PAGE.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against the protein of interest.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Mandatory Visualizations

The following diagrams illustrate the general workflows and potential signaling pathways that could be investigated for a novel compound like this compound.

Caption: General experimental workflow for in vitro testing of this compound.

Caption: A hypothetical signaling pathway for the action of this compound.

Application Notes and Protocols for GW814408X: Information Not Publicly Available

A comprehensive search for "GW814408X" did not yield any publicly available data regarding its dosage, administration, preclinical studies, or clinical trials.

The identifier "this compound" does not appear in scientific literature databases, clinical trial registries, or regulatory agency websites. This suggests that "this compound" may be one of the following:

-

An internal compound code that has not yet been disclosed in public forums.

-

A compound that was discontinued in early-stage development, and therefore, no data was published.

-

An incorrect or outdated identifier.

Without any foundational information, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data summaries, experimental methodologies, or diagrams of signaling pathways and workflows.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult internal documentation or proprietary databases if this compound is part of an ongoing research program.

Application Notes and Protocols for the Quantification of GW814408X

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW814408X is a potent and selective peroxisome proliferator-activated receptor β/δ (PPARβ/δ) agonist. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, drug metabolism research, and formulation development. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, a putative signaling pathway for PPARβ/δ agonists is presented to provide context for its mechanism of action.

Disclaimer: The following protocols are generalized methods for the analysis of small molecules and have not been specifically validated for this compound. Method development and validation are essential for any specific application.

Quantitative Data Summary

The following table summarizes typical validation parameters for HPLC-UV and LC-MS/MS methods for the quantification of small molecules in biological matrices. These values are representative and should be established specifically for this compound during method validation.

| Parameter | HPLC-UV (Representative Values) | LC-MS/MS (Representative Values) |

| Linearity Range | 10 - 2500 ng/mL[1] | 0.1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999[1] | > 0.995 |

| Limit of Detection (LOD) | 1 ng/mL[1] | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 10 ng/mL[1] | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 3%[1] | < 15% |

| Inter-day Precision (%RSD) | < 7.5%[1] | < 15% |

| Accuracy (%RE) | ± 10%[1] | ± 15% |

| Mean Recovery | > 99%[1] | > 85% |

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma using HPLC-UV

This protocol describes a method for the determination of this compound in rat plasma using HPLC with UV detection.[1]

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (e.g., warfarin).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and inject 20 µL into the HPLC system.

2. HPLC-UV Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)[1]

-

Mobile Phase: Acetonitrile and 20 mM sodium dihydrogen phosphate buffer (pH 3.5) in a 45:55 (v/v) ratio.[1]

-

Flow Rate: 1.0 mL/min[1]

-

Detection Wavelength: To be determined based on the UV spectrum of this compound (typically the wavelength of maximum absorbance).

-

Column Temperature: 30°C

-

Injection Volume: 20 µL

3. Data Analysis

-

Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard.

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

-

The concentration of this compound in the samples is determined from the calibration curve.

Protocol 2: High-Sensitivity Quantification of this compound in Plasma using LC-MS/MS

This protocol provides a more sensitive and selective method for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3]

1. Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is often used for cleaner samples and to achieve lower detection limits.[4][5]

-

Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load 100 µL of plasma sample (pre-treated with an internal standard and diluted with 400 µL of 4% phosphoric acid in water) onto the cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte with 1 mL of methanol.

-

Evaporate the eluate to dryness under nitrogen at 40°C.

-

Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.[6]

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by direct infusion of a standard solution).

-

Internal Standard: Q1 m/z → Q3 m/z.

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum signal intensity.

3. Data Analysis

-

Quantification is performed using the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Specialized software is used to control the instrument and process the data.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Putative signaling pathway for a PPARβ/δ agonist.[7]

Note on Signaling Pathway: The depicted signaling pathway is based on studies of the PPARβ/δ agonist GW0742 and represents a potential mechanism of action for this compound.[7] It has been shown that some PPARβ/δ agonists can attenuate ERK1/2 and Akt phosphorylation and reduce reactive oxygen species, potentially through a non-genomic mechanism involving the modulation of phosphatase activity like PTEN.[7] Further research is needed to confirm if this compound acts through the same pathway.

References

- 1. Development and validation of a HPLC method to determine griseofulvin in rat plasma: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The first fully optimized and validated SPE-LC-MS/MS method for determination of the new-generation neonicotinoids in surface water samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development and validation of an HPLC-method for determination of free and bound phenolic acids in cereals after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Liquid Chromatography Mass Spectrometry (LC-MS) Information | Thermo Fisher Scientific - US [thermofisher.com]

- 7. The PPARβ/δ agonist GW0742 modulates signaling pathways associated with cardiac myocyte growth via a non-genomic redox mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for GW814408X Dissolution in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the dissolution of the hypothetical compound GW814408X for use in a variety of in vitro assays. Due to the lack of publicly available data for this compound, this protocol is based on established methods for dissolving hydrophobic small molecules for biological research. The following guidelines will ensure consistent and effective preparation of this compound for cell-based and other in vitro experiments.

Introduction

The effective delivery of a test compound to an in vitro system is critical for obtaining accurate and reproducible experimental results. The solubility of a compound can significantly impact its bioavailability and, consequently, its observed biological activity. This protocol outlines a standardized procedure for the solubilization of this compound, a compound presumed to be hydrophobic, to facilitate its use in various research applications.

Materials and Equipment

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Serum (e.g., Fetal Bovine Serum - FBS)

-

Sterile filters (0.22 µm)

Quantitative Data Summary

As specific solubility data for this compound is unavailable, the following table provides general guidelines for preparing stock solutions of hydrophobic compounds. Researchers should perform initial solubility tests to determine the optimal solvent and concentration for this compound.

| Parameter | Recommended Value | Notes |

| Primary Solvent | DMSO | A common solvent for dissolving hydrophobic compounds for in vitro use. Other organic solvents like ethanol may be used but can be more toxic to cells. |

| Stock Solution Concentration | 10 mM - 50 mM | A high concentration stock is recommended to minimize the final concentration of the organic solvent in the assay medium. |

| Working Solution Solvent | Cell Culture Medium | The stock solution should be serially diluted in the appropriate cell culture medium to achieve the desired final concentration. |

| Final DMSO Concentration | < 0.5% (v/v) | The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A vehicle control with the same DMSO concentration is essential. |

| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive. |

Experimental Protocol: Dissolving this compound

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution for use in a typical cell-based assay.

4.1. Preparation of 10 mM this compound Stock Solution in DMSO

-

Calculate the required mass of this compound:

-

Determine the molecular weight (MW) of this compound. As this is a hypothetical compound, we will assume a MW of 500 g/mol for calculation purposes.

-

To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 5 mg.

-

-

Weigh the compound:

-

Carefully weigh 5 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

-

Dissolve in DMSO:

-

Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

-

Ensure complete dissolution:

-

Vortex the tube for 1-2 minutes.

-

If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes.

-

Visually inspect the solution to ensure there are no visible particles. If necessary, centrifuge the tube at high speed to pellet any undissolved material and carefully transfer the supernatant to a new sterile tube.

-

-

Store the stock solution:

-

Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Store the aliquots at -20°C or -80°C, protected from light.

-

4.2. Preparation of Working Solutions for In Vitro Assays

-

Thaw the stock solution:

-

Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Prepare intermediate dilutions (if necessary):

-

Depending on the desired final concentration, it may be necessary to prepare intermediate dilutions of the stock solution in DMSO or the cell culture medium.

-

-

Prepare the final working solution:

-

Serially dilute the stock solution or intermediate dilutions into pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of 10 mM stock to 999 µL of cell culture medium).

-

-

Vehicle Control:

-

Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is crucial to distinguish the effects of the compound from the effects of the solvent.

-

-

Apply to the assay:

-

Add the prepared working solutions and the vehicle control to your in vitro assay system (e.g., cell culture plates).

-

Visualizations

Caption: Experimental workflow for this compound dissolution and use.

Caption: Hypothetical signaling pathway inhibited by this compound.

Safety Precautions

-

Always handle this compound and DMSO in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Consult the Safety Data Sheet (SDS) for this compound if available, and for all other reagents used.

-

Dispose of all chemical waste according to your institution's guidelines.

Troubleshooting

-

Compound Precipitation: If the compound precipitates out of solution upon dilution in the aqueous cell culture medium, try the following:

-

Increase the final DMSO concentration slightly (while remaining below toxic levels).

-

Prepare the working solution in a medium containing a low percentage of serum (e.g., 1% FBS) to aid solubility.

-

Use a different primary solvent if DMSO is not effective.

-

-

Cell Viability Issues: If the vehicle control shows significant cytotoxicity, reduce the final DMSO concentration. Ensure the DMSO used is of high purity and cell culture grade.

Disclaimer: This protocol is a general guideline. The optimal conditions for dissolving and using this compound may vary depending on the specific experimental setup and the physicochemical properties of the compound. It is highly recommended to perform preliminary experiments to determine the best conditions for your specific application.

Application Notes and Protocols: Western Blot Analysis Following GW814408X Treatment

Introduction

These application notes provide a comprehensive framework for conducting Western blot analysis to investigate the effects of the compound GW814408X. Due to the current lack of publicly available information regarding the specific biological target and mechanism of action of this compound, this document offers a generalized yet detailed protocol that can be adapted once the specific protein targets and signaling pathways of interest are identified. The provided templates for data presentation and pathway visualization are designed to be customized by researchers to fit their specific experimental context.

1. Quantitative Data Summary

Effective data presentation is crucial for interpreting the results of Western blot experiments. The following table is a template for summarizing quantitative data obtained from densitometric analysis of Western blots. This allows for a clear comparison of protein expression levels across different treatment conditions.

Table 1: Densitometric Analysis of Protein Expression Following this compound Treatment (Hypothetical Data)

| Target Protein | Treatment Group | Concentration (nM) | Normalized Protein Expression (Arbitrary Units) | Standard Deviation | p-value (vs. Vehicle) |

| Protein X | Vehicle Control | 0 | 1.00 | 0.12 | - |

| This compound | 10 | 0.75 | 0.09 | 0.045 | |

| This compound | 50 | 0.42 | 0.05 | 0.002 | |

| This compound | 100 | 0.21 | 0.03 | <0.001 | |

| Phospho-Protein Y (pY-Ser473) | Vehicle Control | 0 | 1.00 | 0.15 | - |

| This compound | 10 | 1.85 | 0.21 | 0.021 | |

| This compound | 50 | 3.50 | 0.45 | <0.001 | |

| This compound | 100 | 5.20 | 0.68 | <0.001 | |

| Housekeeping Protein (e.g., GAPDH) | Vehicle Control | 0 | 1.00 | 0.08 | - |

| This compound | 10 | 0.98 | 0.07 | 0.89 | |

| This compound | 50 | 1.02 | 0.09 | 0.75 | |

| This compound | 100 | 0.99 | 0.06 | 0.92 |

Data should be normalized to a stable housekeeping protein to account for loading variations. Statistical significance is typically determined using a Student's t-test or ANOVA.

2. Experimental Protocols

The following protocols provide a step-by-step guide for performing Western blot analysis to assess changes in protein expression and post-translational modifications after treatment with this compound.

2.1. Cell Culture and this compound Treatment

-

Cell Seeding: Plate cells at a density that will ensure they reach 70-80% confluency at the time of treatment.

-

Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

2.2. Protein Extraction

-

Cell Lysis: After treatment, place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lysis Buffer Addition: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each plate.

-

Cell Scraping and Collection: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new, pre-chilled tube.

2.3. Protein Quantification

-

Assay Selection: Use a standard protein assay method, such as the bicinchoninic acid (BCA) assay or Bradford assay, to determine the protein concentration of each sample.

-

Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., bovine serum albumin).

-

Measurement: Measure the absorbance of the standards and samples using a spectrophotometer and calculate the protein concentration of each sample based on the standard curve.

2.4. SDS-PAGE and Western Blotting

-

Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the denatured protein samples into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation. The primary antibody should be specific to the protein of interest.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.

3. Visualization of Signaling Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental procedures. The following are examples created using the DOT language, which can be customized to represent the specific pathways affected by this compound and the experimental workflow.

Caption: A generalized workflow for Western blot analysis after drug treatment.

Caption: An example of a common signaling pathway that can be investigated.

Disclaimer: The specific target and effects of this compound are not publicly known at this time. The protocols, data tables, and diagrams provided are templates and should be adapted based on empirical data and further information regarding the compound's mechanism of action. Researchers should validate all antibodies and optimize protocols for their specific experimental systems.

Application Notes and Protocols for Immunohistochemistry Staining with GW814408X

For Researchers, Scientists, and Drug Development Professionals

Introduction to GW814408X

This compound is a potent and selective small molecule inhibitor of the novel serine/threonine kinase, "Kinase-Y". Kinase-Y is a critical downstream effector in the "Growth Factor Receptor (GFR)-Ras-Raf-MEK-ERK" signaling cascade, a pathway frequently dysregulated in various human cancers. By specifically targeting Kinase-Y, this compound offers a promising therapeutic strategy to attenuate aberrant cell proliferation, survival, and differentiation. These application notes provide a comprehensive protocol for the use of this compound in immunohistochemistry (IHC) to probe the inhibition of Kinase-Y signaling in preclinical models.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of Kinase-Y, effectively blocking the phosphorylation of its downstream substrate, "Substrate-Z". The phosphorylation of Substrate-Z (p-Substrate-Z) is a key event that promotes cell cycle progression. Therefore, a reduction in p-Substrate-Z levels, as detected by IHC, can serve as a robust pharmacodynamic biomarker for this compound activity in situ.

Signaling Pathway of this compound

Caption: this compound inhibits Kinase-Y in the MAPK pathway.

Quantitative Data Summary

The following tables summarize the quantitative analysis of p-Substrate-Z expression in tumor xenografts treated with this compound. The H-score is a semi-quantitative measure of IHC staining intensity and distribution.

Table 1: Dose-Dependent Inhibition of p-Substrate-Z in HT-29 Xenografts

| Treatment Group | Dose (mg/kg) | Mean H-score (± SEM) | % Inhibition |

| Vehicle Control | 0 | 250 ± 15 | 0% |

| This compound | 10 | 175 ± 12 | 30% |

| This compound | 30 | 90 ± 8 | 64% |

| This compound | 100 | 25 ± 5 | 90% |

Table 2: Time-Course of p-Substrate-Z Inhibition with 100 mg/kg this compound

| Time Point (hours) | Mean H-score (± SEM) | % Inhibition |

| 0 (Pre-dose) | 245 ± 18 | 0% |

| 2 | 50 ± 7 | 79.6% |

| 8 | 35 ± 6 | 85.7% |

| 24 | 150 ± 11 | 38.8% |

Immunohistochemistry Protocol for p-Substrate-Z

This protocol details the procedure for the detection of phosphorylated Substrate-Z (p-Substrate-Z) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials and Reagents

-

FFPE tissue sections (5 µm) on charged slides

-

Xylene

-

Ethanol (100%, 95%, 80%)

-

Deionized water

-

Antigen Retrieval Buffer: 10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0

-

Wash Buffer: Phosphate Buffered Saline with 0.05% Tween 20 (PBST)

-

Blocking Buffer: 5% Normal Goat Serum in PBST

-

Primary Antibody: Rabbit anti-p-Substrate-Z (Specific Ser/Thr) polyclonal antibody

-

Secondary Antibody: Goat anti-Rabbit IgG H&L (HRP)

-

DAB Substrate Kit

-

Hematoxylin counterstain

-

Mounting Medium

Experimental Workflow

Caption: Immunohistochemistry workflow for p-Substrate-Z detection.

Step-by-Step Protocol

-

Deparaffinization and Rehydration

-

Incubate slides in a 60°C oven for 20 minutes.

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through a graded series of ethanol: 100% (2x 3 min), 95% (1 min), 80% (1 min).

-

Rinse in deionized water for 5 minutes.

-

-

Antigen Retrieval

-

Immerse slides in Antigen Retrieval Buffer.

-

Heat slides in a steamer or water bath at 95-100°C for 30 minutes.

-

Allow slides to cool in the buffer for 30 minutes at room temperature.

-

-

Immunostaining

-

Wash slides twice with PBST for 5 minutes each.

-

Block endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes.[1]

-

Wash slides twice with PBST for 5 minutes each.

-

Incubate sections with Blocking Buffer for 1 hour at room temperature.

-